3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
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Overview
Description
3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a methylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 4-hydroxybenzyl alcohol with 4-bromomethylbenzoic acid under basic conditions to form the ether linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano or methylamino groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The methylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenol
- 3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]benzoic acid
- 4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]benzoic acid
Uniqueness
3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-18(22)16(11-20)9-13-5-7-17(8-6-13)25-12-14-3-2-4-15(10-14)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOANYVSTNLAJQU-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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